1-epi-Ramipril

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Stereochemistry and Core Properties of 1-epi-Ramipril

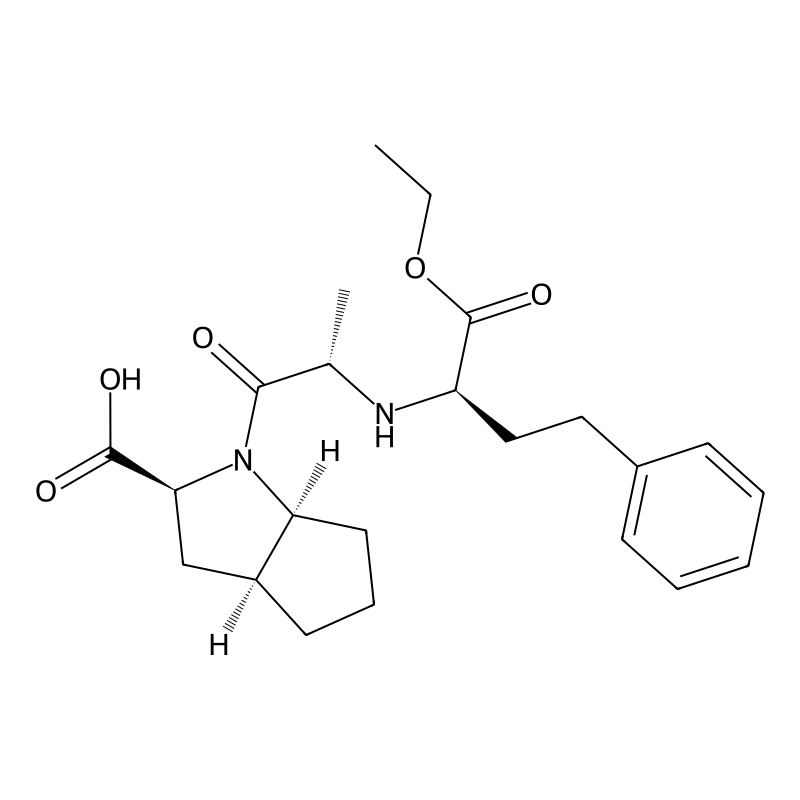

1-epi-Ramipril is a stereoisomer of the active pharmaceutical ingredient Ramipril, differing only in the three-dimensional configuration at a single chiral center [1]. The table below summarizes its core characteristics.

| Property | Description |

|---|---|

| CAS Number | 104195-90-6 [1] [2] |

| Molecular Formula | C₂₃H₃₂N₂O₅ [1] [2] |

| Molecular Weight | 416.51 g/mol [1] [2] |

| IUPAC Name | (2S,3aS,6aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid [1] |

| Primary Role | Pharmaceutical impurity; identified as Ramipril Impurity H (EP) [1] [2] |

| Appearance | White to Off-White solid [2] |

| Melting Point | 45 - 50 °C [2] |

| Storage | -20°C freezer, under inert atmosphere [2] |

Key Stereochemical Comparison with Ramipril

The fundamental difference between this compound and its parent compound lies in their spatial configuration. The table below highlights this critical distinction.

| Compound | Stereochemical Configuration | Key Difference |

|---|---|---|

| Ramipril | (2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl] [1] | The first chiral center has an S configuration [1]. |

| This compound | (2S,3aS,6aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl] [1] | The first chiral center has an R configuration [1]. |

Analytical Methodology for Identification

While detailed protocols are not fully available in the search results, a study outlines a validated LC-MS/MS method for analyzing ramipril and its active metabolite, ramiprilat, which can be adapted for epimer analysis [3].

- Key Instrumentation: The method uses Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a standard technique for separating and identifying stereoisomers and impurities [3].

- Sample Preparation: The primary sample preparation technique involves protein precipitation using methanol, followed by centrifugation, evaporation of the supernatant, and reconstitution in the mobile phase [3].

- Chromatographic Separation: Separation is achieved using a C18 analytical column with a mobile phase consisting of ammonium acetate and acetic acid, employing a gradient elution program [3].

- Detection: The mass spectrometer is operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for high specificity and sensitivity [3].

Biological and Pharmacological Implications

The stereochemical difference is not just structural; it has direct consequences for the molecule's behavior.

- Mechanism of Action: Ramipril is a prodrug. Its therapeutic effect comes from its active metabolite, ramiprilat, which is a potent, competitive inhibitor of the Angiotensin-Converting Enzyme (ACE) [4]. By inhibiting ACE, it prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to lowered blood pressure [5] [4].

- Significance of the Epimer: The altered spatial configuration of this compound means it interacts differently with the ACE enzyme. This results in its classification as an impurity rather than an active drug, as it likely has significantly reduced or different ACE inhibitory activity compared to ramipril [1]. The following diagram illustrates the metabolic pathway of the active drug for contrast.

Metabolic activation of Ramipril and its mechanism of ACE inhibition.

Formulation and Stability Considerations

Understanding and controlling for impurities like this compound is critical in drug development.

- Stability Profile: Ramipril is known to be susceptible to degradation, which can lead to the formation of various impurities [6]. The specific conditions that might promote the formation or degradation of the 1-epi isomer require careful study during formulation development.

- Formulation Strategies: Patent literature indicates that formulating ramipril with alkaline stabilizers, such as sodium carbonate or sodium bicarbonate, can improve the stability of the active ingredient and help suppress degradation [6]. Controlling the formulation environment is key to minimizing impurity levels.

References

- 1. Buy this compound | 104195-90-6 [smolecule.com]

- 2. (1R)-epi-RaMipril CAS#: 104195-90-6 [amp.chemicalbook.com]

- 3. The analysis of ramipril/ramiprilat concentration in human ... [pmc.ncbi.nlm.nih.gov]

- 4. Ramipril: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. Ramipril - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 6. US20080108688A1 - Ramipril formulation [patents.google.com]

Fundamental Identifiers for 1-epi-Ramipril

The table below consolidates the key molecular and commercial identification data for 1-epi-Ramipril from the search results.

| Property | Details |

|---|---|

| CAS Number | 104195-90-6 [1] [2] |

| Systematic Name | (2S,3aS,6aS)-1-[(1S)-2-[[(1R)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[b]pyrrole-2-carboxylic Acid [1] |

| Other Synonyms | (1R)-epi-Ramipril; Ramipril EP Impurity H [1] [2] |

| Molecular Formula | C₂₃H₃₂N₂O₅ [1] |

| Molecular Weight | 416.51 g/mol [1] |

| Category | Pharmaceutical Impurity (Stereoisomer of Ramipril) [1] [2] |

| Commercial Availability | Available as a reference standard from chemical suppliers (e.g., Santa Cruz Biotechnology) [1]. |

A Roadmap for Experimental Characterization

Based on standard practices for pharmaceutical impurity characterization, the following workflow outlines the necessary steps to obtain the full spectroscopic profile of this compound.

A proposed workflow for the comprehensive characterization of this compound.

Suppliers often provide a Certificate of Analysis (CoA) with basic purity data and may offer a complementary data package for reference standards. One supplier noted that such a package for impurities can include ¹H-NMR, Mass spectrometry, HPLC, IR spectroscopy, and TGA data, sometimes at no extra cost [3]. You should contact suppliers directly to request this information.

Suggestions for Obtaining the Data

- Contact Suppliers Directly: Inquire with specialty chemical vendors like SynThink Chemicals or Santa Cruz Biotechnology for the available CoA and characterization data (NMR, MS, IR, HPLC) for their this compound product [3] [1].

- Search Scientific Literature: Conduct a targeted search in academic databases (like SciFinder, Reaxys, or PubMed) using the confirmed CAS number (104195-90-6) as the primary key. This may lead to published studies that include the spectral data.

- Explore Patent Documents: Review the full text of relevant patents, such as those related to the improved synthesis of ramipril, as they sometimes contain detailed spectroscopic information for intermediates and related compounds [4].

References

Ramipril Synthesis & Key Intermediate Data

| Aspect | Key Findings & Methodologies | Source / Reference |

|---|---|---|

| Key Intermediate Synthesis | Enzymatic Resolution: Enantiomeric mixture of (1-4C alkyl)-2-(acetylamino)-3-(2-oxocyclopentyl)propanoate is converted using Alkaline serine endopeptidase (e.g., Protex 6L). Yields (2S)-acetylamino-3-(2-oxo-cyclopentyl)-propionic acid (desired isomer) and the (2R)-ester. | [1] [2] |

| Experimental Protocol | Conditions: Enzyme is added to a purified aqueous solution of the ester. Reaction run at 20-30°C, pH 6-7 (adjusted with sodium carbonate). The enzyme can be used immobilized or non-immobilized. | [1] [2] |

| Alternative Synthesis | Pyrrole Intermediate Route: Uses benzyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride. Coupling with N-[(S)-1-(ethoxycarbonyl)-3-phenylpropyl]-(S)-alanine is done using EDCI/HOBt, followed by hydrogenolysis for deprotection. | [3] |

| Crystallization & Forms | Ramipril can be crystallized from solvents like ethyl acetate, dichloromethane, or nitromethane, and can exist in a monohydrate form. | [4] |

| Impurity Profiling | Impurity L: A known ramipril degradant, (2R,3aR,6aR)-1-[(R)-2-[[(R)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid. Synthesized by heating ramipril to form Impurity D (diketopiperazine), followed by oxidation. | [5] |

The enzymatic resolution process for a key ramipril intermediate can be visualized in the following workflow:

Enzymatic Resolution Workflow for Ramipril Intermediate

Detailed Experimental Protocol: Enzymatic Resolution

This protocol is adapted from patent sources for the synthesis of a key chiral intermediate [1] [2].

Step 1: Substrate Preparation

- Dissolve the racemic 2-acetylamino-3-(2-oxo-cyclopentyl)-propionic acid ester in demineralized water.

- Purify the solution by treating it with activated charcoal.

- Filter the mixture to remove charcoal.

Step 2: Enzymatic Reaction

- Add the immobilized Alkaline serine endopeptidase (e.g., Immozyme Alkaline serine endopeptidase) to the filtrate.

- Maintain the reaction temperature between 23-27°C.

- Adjust and maintain the pH of the solution between 6.2 - 6.8 using a suitable alkali solution, such as sodium carbonate.

Step 3: Work-up & Isolation

- The (2S)-acid product is obtained in the aqueous phase.

- The unreacted (2R)-ester can be extracted with an organic solvent for potential recycling.

Guidance for Further Research on 1-epi-Ramipril

Since a direct synthesis for "this compound" was not found, here are suggestions for your investigative work:

- Clarify the Stereochemistry: The "1-epi" designation likely refers to an inversion at one of the several chiral centers in the ramipril molecule (which has four chiral centers: 2S, 3aS, 6aS, and the 1'S on the alanine moiety). The known impurity Impurity L has the (2R,3aR,6aR) configuration in the bicyclic moiety [5]. Determining which center is inverted in "this compound" is the first critical step.

- Leverage Known Impurity Synthesis: The synthesis pathway for Impurity L, which involves the cyclization of ramipril to a diketopiperazine (Impurity D) followed by an oxidation step, provides a proven route to a stereoisomer of ramipril [5]. This could serve as a starting point or inspiration for synthesizing other stereoisomers.

- Explore General Methodologies: The enzymatic resolution [1] [2] and diastereomeric salt crystallization methods described in the patents are general techniques for obtaining specific stereoisomers. These could be applied to synthesize or isolate the desired "1-epi" isomer once its exact configuration is known.

References

- 1. EP2598479B1 - A method for preparing ramipril [patents.google.com]

- 2. A METHOD FOR PREPARING RAMIPRIL - Patent 2598479 [data.epo.org]

- 3. EP2207768A1 - Improved ramipril synthesis [patents.google.com]

- 4. Process for Crystallization of Ramipril and Preparation of a ... [patents.google.com]

- 5. Synthesis and Structural Elucidation of Impurities in ... [spectroscopyonline.com]

Molecular and Stereochemical Properties

The core distinction of 1-epi-ramipril from its parent compound, ramipril, lies in its three-dimensional structure. The table below summarizes its key physicochemical properties and stereochemical configuration.

| Property | Specification for this compound |

|---|---|

| Molecular Formula | C₂₃H₃₂N₂O₅ [1] |

| Molecular Weight | 416.51 g/mol [1] |

| CAS Registry Number | 104195-90-6 [1] |

| IUPAC Name | (2S,3aS,6aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid [1] |

| Stereochemical Configuration | (R,S,S,S,S) [1] |

The defining feature of this compound is its R configuration at the ethoxycarbonyl-bearing chiral center, whereas ramipril has an S configuration at this same position. The rest of the stereocenters in the bicyclic ring system remain identical [1]. This relationship is illustrated in the following diagram:

Synthesis and Analytical Considerations

The synthesis of this compound is not detailed in the available literature. However, general information suggests it would involve steps similar to those for ramipril, which include cyclization to form the bicyclic structure, esterification, and crucially, a resolution step (e.g., chiral chromatography) to isolate the specific 1-epi stereoisomer from other stereoisomers [1].

For researchers aiming to work with or identify this compound, the following analytical approaches are suggested:

- Chiral Separation Techniques: Since the epimers differ only in the configuration of a single atom, standard analytical methods like reverse-phase HPLC may not be sufficient. Techniques such as chiral HPLC or SFC (Supercritical Fluid Chromatography) are essential for separating and quantifying this compound from ramipril [2] [1].

- Characterization by NMR: Advanced NMR studies, particularly 2D NMR, would be critical for confirming the assigned (R) configuration at the critical chiral center and for definitive structural elucidation [1].

Information Constraints and Research Pathway

It is critically important to note that the search results explicitly state that This compound itself is not a therapeutic drug and has no known mechanism of action in the body [1]. The available data on its pharmacological activity, metabolism, and toxicity are absent from the current search findings.

Therefore, if your research requires a full profile of this compound, investigating the following areas would be necessary:

- Mechanism of Action: Conduct enzyme activity assays (e.g., ACE inhibition assays) to compare its potency and interaction with the target relative to ramipril [1].

- Pharmacokinetic Properties: Design studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile [1].

- Safety and Toxicology: Perform in vitro and in vivo toxicology studies to establish its safety parameters [1].

References

Enzymatic Resolution of a Key Intermediate

This method utilizes a hydrolytic enzyme to selectively process one enantiomer of a synthetic precursor, providing an efficient route to obtain the desired stereoisomer.

- Relevant Intermediate: The process targets the enantiomeric mixture of (1-4C alkyl)-2-(acetylamino)-3-(2-oxocyclopentyl)propanoate [1].

- Enzyme: Alkaline serine endopeptidase derived from Bacillus Licheniformis (commercially available as Protex 6L). The immobilized form (Immozyme Alkaline serine endopeptidase) is preferred [1].

- Key Experimental Protocol [1]:

- Reaction Setup: Dissolve the racemic ester intermediate in demineralized water and purify the solution with activated charcoal.

- Enzyme Addition: Add the immobilized enzyme to the filtrate.

- Reaction Conditions: Maintain a temperature of 20-30°C (optimally 24-26°C). Adjust the pH to 6-7 (optimally 6.2-6.8) using a sodium carbonate solution.

- Process Monitoring: The reaction mixture is stirred for 4-5 hours, during which the pH is maintained by continuously adding the alkali solution. The consumption of alkali correlates directly with the hydrolysis of the desired (2S)-enantiomer.

- Isolation: Upon completion, the (2S)-acetylamino-3-(2-oxo-cyclopentyl)-propionic acid product is recovered from the aqueous phase. The unreacted (2R)-ester can be recovered from the enzyme [1].

The workflow below illustrates the enzymatic resolution process:

Asymmetric Hydrogenation for Intermediate Synthesis

This approach employs a chiral catalyst to directly synthesize a key chiral intermediate with high enantiomeric purity from a prochiral enamide substrate.

- Target Intermediate: Synthesis of the chiral fused-proline subunit of ramipril [2].

- Catalytic System: Rhodium/DuanPhos complex [2].

- Key Experimental Protocol [2]:

- Substrate: Enamide 6.

- Reaction Conditions: The asymmetric hydrogenation proceeds smoothly using the Rh/DuanPhos catalytic system with an exceptionally high substrate-to-catalyst ratio (S/C) of 80,000.

- Reaction Outcome: The reaction achieves full conversion and provides the desired chiral amino ester 7 with >99% enantiomeric excess (ee).

- Downstream Processing: The amino ester is subsequently hydrolyzed with HCl and hydrogenated over Pd/C to access the target bicyclic subunit. This process has been successfully scaled to ton-scale production, with an annual output of 10 tons of the ramipril intermediate [2].

The synthetic route incorporating asymmetric hydrogenation is shown below:

Comparison of Technical Strategies

The table below summarizes the core features of these two advanced methods for your quick comparison and evaluation.

| Feature | Enzymatic Resolution [1] | Asymmetric Hydrogenation [2] |

|---|---|---|

| Core Principle | Kinetic separation of enantiomers via selective hydrolysis. | Direct enantioselective synthesis via catalytic hydrogenation. |

| Key Agent | Alkaline serine endopeptidase (Immozyme). | Rhodium/DuanPhos complex. |

| Primary Advantage | High selectivity under mild (aqueous, near-neutral pH) conditions. | Extremely high efficiency and atom economy; proven on ton-scale. |

| Critical Metrics | Temperature: 20-30°C; pH: 6-7. | S/C: 80,000; ee: >99%; Conversion: 100%. |

| Typical Scale | Laboratory process described. | Industrial manufacturing (10 tons/year). |

Critical Considerations for Implementation

For researchers developing a process for 1-epi-ramipril, several factors beyond the core reaction are critical.

- Analytical Control: Ensuring stereochemical purity requires robust analytical methods. Chiral stationary phase HPLC is the standard technique for determining enantiomeric excess (ee) and monitoring the success of resolution or synthesis steps [1].

- Impurity and Degradation Profile: Be aware that ramipril and its related substances can degrade. The main degradation product is ramipril diketopiperazine (DKP). This impurity has been studied for potential genotoxic and mutagenic risks, which underscores the importance of controlling it in the final active pharmaceutical ingredient (API) [3].

- Stereochemical Nuance: this compound is specifically the epimer of ramipril with an (R) configuration at the ethoxycarbonyl-bearing chiral center, giving it the full stereochemical descriptor (R,S,S,S,S) [4]. The synthetic and analytical strategies must be designed to target and control this specific configuration.

References

Solubility Profile of (1R)-epi-Ramipril

The table below summarizes the available experimental solubility data for (1R)-epi-Ramipril [1].

| Property | Value / Description |

|---|---|

| Chemical Name | (1R)-epi-Ramipril [1] |

| CAS Number | 104195-90-6 [1] |

| Molecular Formula | C23H32N2O5 [1] |

| Molecular Weight | 416.51 g/mol [1] |

| Physical Form | White to Off-White Solid [1] |

| Melting Point | 45 - 50 °C [1] |

| Storage Conditions | -20°C Freezer, Under inert atmosphere [1] |

| Soluble In | Acetonitrile (Slightly), Aqueous Base (Slightly), Methanol (Slightly) [1] |

Experimental Context & Methodology

While a dedicated protocol for 1-epi-ramipril solubility is not available, the following information from stability studies on its parent drug, Ramipril, provides crucial context for how such experiments are typically conducted.

- Analytical Method: Stability studies of ramipril often use a stability-indicating HPLC-UV method. One validated protocol uses a LiChroCART RP-18 column with a mobile phase of acetonitrile and phosphate buffer (0.035 mol/L, pH = 2.0) at a ratio of 65:35 (v/v). The flow rate is 1.0 mL/min, and detection is performed at 213 nm [2].

- Sample Preparation: In related research, standard solutions of ramipril for HPLC analysis are typically prepared by dissolving a precise weight (e.g., 10.0 mg) of the compound in a suitable solvent like methanol and diluting to volume in a 25 mL flask [2]. For a solubility study, this would be adapted to create saturated solutions in the solvents of interest.

- Critical Stability Considerations: Research indicates that ramipril and its related compounds are unstable and susceptible to hydrolysis and cyclization. Stability is highly dependent on environmental factors [2]:

- Temperature: Higher temperatures significantly accelerate degradation.

- Moisture: The compound is vulnerable to humidity and must be protected from moisture.

- pH: The molecule is most stable in slightly acidic environments (around pH 5.0) and degrades in alkaline conditions [3].

The workflow for determining solubility while accounting for stability can be conceptualized as follows:

Key Information Gaps and Limitations

It is important to note the constraints of the available information:

- Qualitative Data: The search results provide only qualitative descriptors (Slightly soluble) for the solvents listed. No quantitative data (e.g., mg/mL) was found for this compound specifically [1].

- Parent Compound Data: Much of the methodological insight is derived from studies on ramipril, not the specific isomer this compound. While they are structurally very similar, their properties are not identical.

References

Stability Profile and Degradation Pathways of Ramipril

Ramipril is known to be unstable under various conditions, with its degradation primarily following two distinct chemical pathways [1] [2] [3]. The table below summarizes the key factors affecting its stability and the resulting impurities.

| Factor/Parameter | Impact on Ramipril Stability | Major Degradation Product(s) |

|---|---|---|

| Temperature | Accelerates degradation; reaction is endothermic (ΔH = 171.65 kJ/mol) [3]. | Ramiprilat, Ramipril-DKP [1] |

| Moisture (Humidity) | Significant degradation; must be protected from moisture [1]. | Ramiprilat, Ramipril-DKP [1] |

| Alkaline pH | Degrades rapidly; most stable in weakly acidic conditions (e.g., pH 5.0) [2]. | Ramiprilat, Ramipril-DKP [2] |

| Degradation Kinetics | Generally follows first-order kinetics [1] [3]. | - |

| Activation Energy (Eₐ) | 174.12 kJ/mol for degradation under dry air [3]. | - |

The relationship between these factors and the resulting degradation products can be visualized in the following pathway:

Key Experimental Protocols for Stability Assessment

For researchers profiling similar compounds, the following validated methods from ramipril stability studies can serve as a robust technical guide.

1. Solid-State Stability Profiling via HPLC-UV [1] This method is designed to study the solid-state stability of a pure drug substance and its formulations under stress conditions.

- Chromatography Column: LiChroCART with LiChrospher 100 RP-18 (250 mm × 4 mm, 5 μm).

- Mobile Phase: Acetonitrile / Phosphate buffer (0.035 mol/L, pH = 2.0) in a 65:35 (v/v) ratio.

- Flow Rate: 1.0 mL/min.

- Detection: UV at 213 nm.

- Injection Volume: 20 μL.

- Sample Preparation: Dissolve pure drug or powdered tablets in methanol to an appropriate concentration.

- Stress Conditions: Isothermal studies are conducted using thermal chambers with controlled temperature and relative humidity (RH). Samples are analyzed at regular intervals to monitor degradation.

2. Identification of Degradants via HPLC-MS [1] [3] This protocol is critical for identifying and characterizing the degradation products formed.

- Chromatography Column: LiChroCART with LiChrospher 100 RP-18 (250 mm × 4 mm, 5 μm).

- Mobile Phase: Methanol / Water / Formaldehyde (49:50:1, v/v/v).

- Flow Rate: 0.5 mL/min.

- Injection Volume: 100 μL.

- Mass Detection: Electrospray ionization (ESI) in both positive and negative modes, with a mass scan range of m/z 150 to 600 or 1000.

3. Stability Optimization in Liquid Formulations [2] This study highlights the importance of pH control for stability in solution or emulsion systems.

- Aqueous Phase Screening: Prepare formulations using standard buffer solutions across a pH range (e.g., pH 1.2 to 6.0) as the aqueous phase.

- Storage Conditions: Maintain formulations at different temperatures (e.g., 5°C, 25°C, 40°C) at ambient humidity.

- Analysis: Withdraw samples at predetermined intervals (e.g., 0, 15, 30, 45, 90, 180 days) and analyze drug content using a stability-indicating HPLC method to determine the optimal pH for maximum stability.

Critical Safety Implications of Degradation

Stability profiling is not only a quality measure but also a critical safety requirement. Research on ramipril's main degradation product, the diketopiperazine derivative (DKP), has revealed significant concerns [3]:

- Potential Genotoxicity: In silico (QSAR) models and subsequent in vitro micronucleus assays indicated that DKP could be aneugenic (causing chromosomal loss) and cytotoxic at high concentrations.

- Mutagenic Nitroso-Impurities: While DKP itself was not directly mutagenic in Ames tests, it is susceptible to nitrosation, forming N-nitroso metabolites. These metabolites were found to be mutagenic in vitro following metabolic activation.

These findings underscore the necessity for rigorous control over manufacturing and storage conditions to minimize the formation of this potentially hazardous degradant.

Research Implications and Conclusions

- Use Ramipril as a Model: The degradation behavior of ramipril provides an excellent template. You should anticipate and test for similar pathways (hydrolysis to an acid and cyclization to a DKP).

- Employ the Provided Protocols: The HPLC-UV and HPLC-MS methods are directly applicable for developing a stability-indicating method for the epimer.

- Prioritize pH and Moisture Control: Formulation strategies should focus on maintaining a weakly acidic environment and using protective packaging against moisture.

- Conduct Safety Profiling: Given the safety concerns with ramipril's degradants, a thorough toxicological assessment of 1-epi-ramipril's degradation products is highly recommended.

References

Chemical Identity and Role of 1-epi-Ramipril

1-epi-Ramipril, also referred to as Ramipril Impurity H or Ramipril EP Impurity H, is a stereoisomer of the active pharmaceutical ingredient Ramipril [1]. The core structural difference lies in the inversion of a single chiral center.

The "1-epi" designation specifies that this isomer differs from Ramipril at the first chiral center of the (1S)-1-(ethoxycarbonyl)-3-phenylpropyl chain. In the 1-epi isomer, this center has the (R)-configuration [1]. The specific stereochemistry of this compound is (2S,3aS,6aS)-1-[(1S)-2-[[(1R)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid [1].

The following diagram illustrates the stereochemical relationship between Ramipril and its 1-epi isomer:

Stereochemical relationship between Ramipril and this compound, highlighting the inverted chiral center in the butyl chain.

Synthesis and Control of the Stereoisomer

Achieving high stereochemical purity is a major challenge in Ramipril synthesis. The 1-epi isomer can form as an undesired stereoisomer during synthesis if stereochemical integrity is not rigorously controlled.

- Stereoselective Synthesis: The main synthetic challenge for Ramipril lies in preparing the chiral fused bicyclic proline subunit [2]. Advanced methods use asymmetric hydrogenation of easily accessible enamides. One industrially applied route uses a Rh/DuanPhos catalytic system, which provides the desired chiral amino ester precursor in full conversion with >99% enantiomeric excess (ee) at a remarkable substrate-to-catalyst ratio (S/C) of 80,000 [2]. This high stereoselectivity is crucial for minimizing the formation of undesired isomers like this compound.

- Enzymatic Resolution: Alternative approaches involve enantiomer-specific synthesis using enzymes. One patent describes the use of a basic serine endopeptidase (from Bacillus licheniformis) to kinetically resolve an enantiomeric mixture of a key Ramipril intermediate, converting it to the desired (2S)-isomer while leaving the unwanted (2R)-isomer behind [3] [4].

Analytical Profiling and Stability

Monitoring and controlling the level of the 1-epi isomer is critical in drug substance and product specification.

- Analytical Reference Standard: this compound is available commercially as a high-purity chemical reference standard (e.g., 100mg for ~$1455) for use in analytical testing, such as HPLC method development and validation [1].

- Stability-Indicating Methods: A validated stability-indicating HPLC-UV method has been developed for Ramipril, which can separate and quantify the drug from its degradation impurities [5]. While this method identified ramiprilat (the active diacid metabolite) and a diketopiperazine (DKP) derivative as the primary degradation products, it demonstrates the capability to detect related substances [5].

- Stability Profile: Ramipril is unstable in the solid state, with degradation kinetics following a first-order reaction. Its degradation is accelerated by temperature and moisture [5]. Although the DKP derivative was the major cyclization product found, the formation of isomeric impurities during synthesis or degradation remains a key concern for quality control.

Key Technical Data Summary

The table below consolidates the essential technical data for this compound:

| Property | Description / Value |

|---|---|

| Chemical Name | (2S,3aS,6aS)-1-[(1S)-2-[[(1R)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid [1] |

| CAS No. | 104195-90-6 [1] |

| Molecular Formula / Weight | C₂₃H₃₂N₂O₅ / 416.51 g/mol [1] |

| Melting Point | 45 - 50 °C [1] |

| Storage Conditions | -20°C Freezer, under inert atmosphere [1] |

| Solubility | Slightly soluble in acetonitrile, aqueous base, and methanol [1] |

| Role | Stereoisomeric impurity of Ramipril (Impurity H) [1] |

| Key Synthetic Control | Asymmetric hydrogenation with Rh/DuanPhos (S/C 80,000; >99% ee) [2] |

References

- 1. ( 1 R)- epi - RaMipril | 104195-90-6 [chemicalbook.com]

- 2. Ramipril - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. CN103282350B - Process for preparing ramipril [patents.google.com]

- 4. A METHOD FOR PREPARING RAMIPRIL - Patent 2598479 [data.epo.org]

- 5. Solid-State Stability Profiling of Ramipril to Optimize Its ... [pmc.ncbi.nlm.nih.gov]

Chemical Identity and Properties

1-epi-Ramipril is a stereoisomer of the active pharmaceutical ingredient Ramipril, primarily significant as a process-related impurity.

The table below summarizes its core chemical and physical properties:

| Property | Description |

|---|---|

| CAS Number | 104195-90-6 [1] [2] [3] |

| IUPAC Name | (2S,3aS,6aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid [1] |

| Molecular Formula | C₂₃H₃₂N₂O₅ [1] [2] |

| Molecular Weight | 416.51 g/mol [1] [2] |

| Melting Point | 45 - 50 °C [2] |

| Form | White to Off-White Solid [2] |

| Solubility | Slightly soluble in acetonitrile, aqueous base, and methanol [2] |

Stereochemistry and Comparison with Ramipril

The critical distinction between this compound and Ramipril lies in their three-dimensional spatial arrangement, or stereochemistry. Both molecules have five chiral centers, but they differ at a single, specific carbon atom [1].

- Stereochemical Configuration of this compound: (R,S,S,S,S) [1]. The first chiral center (the ethoxycarbonyl-bearing carbon) has an R-configuration.

- Stereochemical Configuration of Ramipril: (S,S,S,S,S) [1]. The first chiral center has an S-configuration.

This single change from S to R configuration at one center is what defines an epimer and can significantly alter how the molecule interacts with biological targets like the Angiotensin-Converting Enzyme (ACE) [1].

Analytical and Pharmaceutical Role

In pharmaceutical development, this compound is classified as an impurity. It is listed as Ramipril Impurity 8 in the European Pharmacopoeia (EP), also known as Ramipril EP Impurity H [2] [3]. It is available from chemical suppliers as a reference standard for use in analytical method development, impurity profiling, and stability testing to ensure the quality and safety of the final drug product [2] [3].

Synthesis and Isolation

While detailed synthetic protocols for this compound itself are not fully available in the search results, the information points to two general approaches for obtaining such stereoisomers:

One patent mentions that a key bicyclic intermediate for Ramipril can be efficiently synthesized via an asymmetric hydrogenation using a Rh/DuanPhos catalyst system, which achieves excellent enantiomeric excess and is scalable [4].

Biological and Pharmacological Significance

The search results provide limited direct data on the biological activity of this compound, but its role can be inferred:

- ACE Inhibition: As an epimer of Ramipril, this compound is expected to have a different and likely significantly reduced affinity for the Angiotensin-Converting Enzyme (ACE) compared to Ramipril [1]. The specific three-dimensional structure of Ramipril is optimal for binding to the enzyme's active site; a change at a single chiral center can disrupt this binding.

- Pharmacological Profile: The distinct stereochemistry suggests this compound would have a different pharmacokinetic profile (absorption, distribution, metabolism, excretion) and a different safety and toxicity profile compared to the active drug [1]. These differences are precisely why impurities must be rigorously controlled and monitored.

References

Chemical Profile of 1-epi-Ramipril

The table below summarizes the key identifiers and characteristics of 1-epi-ramipril.

| Property | Description |

|---|---|

| CAS Number | 104195-90-6 [1] |

| Molecular Formula | C₂₃H₃₂N₂O₅ [1] |

| Molecular Weight | 416.51 g/mol [1] |

| IUPAC Name | (2S,3aS,6aS)-1-[(1S)-2-[[(1R)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[b]pyrrole-2-carboxylic Acid [1] |

| Alternate Names | (1R)-epi-Ramipril [1] |

| Category | Research chemical, pharmaceutical impurity standard [1] |

| Intended Use | For research use only. Not intended for diagnostic or therapeutic use [1]. |

Commercial Availability

This compound is available from specialized chemical suppliers. One source offers a 25 mg quantity for $380.00 [1]. This product is intended as a reference standard for analytical purposes such as method development and quality control [1].

Analytical Method Context

While a specific protocol for this compound is not detailed, the experimental conditions for separating and quantifying Ramipril and its impurities are highly relevant. The table below outlines a validated HPLC method from a recent study on Ramipril tablet quality control [2].

| Parameter | Description |

|---|---|

| Objective | Quality control of Ramipril tablets (Quantitative determination and Impurities) [2]. |

| Column | Inertsil ODS-3 (150 mm × 4.6 mm, 3 µm) [2] |

| Mobile Phase A | 0.2 g/L Sodium hexanesulfonate solution, pH adjusted to 2.7 with phosphoric acid [2]. |

| Mobile Phase B | Acetonitrile [2] |

| Elution Mode | Gradient (specific program detailed in the source) [2] |

| Flow Rate | 1.5 mL/min [2] |

| Detection | DAD at 210 nm [2] |

| Column Temperature | 45 ± 1 °C [2] |

| Injection Volume | 20 µL [2] |

| Sample Concentration | 0.5 mg/mL of Ramipril (for impurity analysis) [2] |

This method successfully achieved the separation of Ramipril from its known specified impurities (A, B, C, D) in less than 25 minutes [2]. Given that this compound is a stereoisomer, this method provides a strong foundation for its analysis.

Workflow for Impurity Analysis

The following diagram illustrates a generalized workflow for the analysis of this compound in a pharmaceutical product, based on standard laboratory practices and the methods cited.

Application in Pharmaceutical Development

This compound is crucial for ensuring drug quality, safety, and regulatory compliance. Its main applications include [3]:

- Method Development and Validation: Used to establish and validate analytical methods like HPLC to ensure they can accurately detect and quantify the impurity.

- Quality Control (QC): Serves as a Reference Standard in routine testing of Ramipril Active Pharmaceutical Ingredient (API) and its formulations (e.g., tablets) to monitor impurity levels.

- Regulatory Submissions: The impurity profile, including data on this compound, is a critical part of the documentation filed with health authorities like the FDA for Abbreviated New Drug Application (ANDA) approval [3].

References

Ramipril & Ramiprilat: Analytical and Chemical Data

The tables below summarize key quantitative data and methodological details that are crucial for researchers, particularly from an analytical and pharmaceutical development perspective.

Table 1: Key Quantitative Data for Ramipril and Ramiprilat

| Parameter | Ramipril | Ramiprilat | Notes & Context |

|---|---|---|---|

| Therapeutic Concentration (in serum) | 1–40 ng/mL (Total drug activity, based on Ramiprilat) [1] | 1–40 ng/mL [1] | Therapeutic effect is estimated based on ramiprilat concentration [1]. |

| Toxic Concentration (in serum) | Information Missing | ~600 to >3500 ng/mL [1] | Based on forensic cases of driving under influence and suicide attempts [1]. |

| Absolute Bioavailability | 28% (compared to IV) [2] | 44% (compared to IV) [2] | Converted to ramiprilat in the liver and kidneys [2]. |

| Protein Binding | ~73% [2] | ~56% [2] | Binding is independent of concentration [2]. |

| Route of Elimination | Urine (~60%) and Feces (~40%) [2] | Urine (~60%) and Feces (~40%) [2] | Urine contains unchanged ramipril (<2%) and its metabolites [2]. |

Table 2: Experimental Protocol for LC-MS/MS Analysis of Ramipril/Ramiprilat This validated method from forensic toxicology can serve as a reference for analytical work [1].

| Protocol Component | Specifications |

|---|---|

| Objective | Quantification of ramipril and ramiprilat in human serum. |

| Sample Preparation | Protein Precipitation: 100 µL serum mixed with 300 µL methanol and internal standard (Ramipril-D3). After shaking and centrifugation, the supernatant is evaporated to dryness. The extract is reconstituted in 100 µL mobile phase (80% A: 20% B) and filtered [1]. |

| LC Conditions | Column: Phenomenex Luna 5 µm C18(2), 150 mm × 2 mm. Mobile Phase: A: 95/5 H₂O/MeOH with 10mM Ammonium Acetate & 0.1% Acetic Acid; B: 3/97 H₂O/MeOH with 10mM Ammonium Acetate & 0.1% Acetic Acid. Flow Rate: 0.5 mL/min. Gradient: 20% B to 100% B (0-2.5 min), hold 100% B (2.5-4.8 min), back to 20% B (4.8-5.0 min), re-equilibrate (5.0-8.0 min) [1]. | | MS/MS Conditions | System: Sciex QTRAP 4500 with positive ESI. MRM Transitions:

- Ramipril: 417.2 → 234.1 (quantifier) and 417.2 → 160.1 (qualifier).

- Ramiprilat: 389.1 → 206.1 (quantifier) and 389.1 → 156.0 (qualifier).

- Internal Standard (Ramipril-D3): 420.2 → 237.2 [1]. | | Validation | Linearity: 1–100 ng/mL for both analytes. LOD/LOQ: Able to quantify at 1 ng/mL (lowest calibration point) [1]. |

The Ramipril to Ramiprilat Pathway

The following diagram illustrates the metabolic activation and key sites of degradation for ramipril, which is highly relevant for understanding its stability and analytical behavior.

Diagram of ramipril activation and degradation pathways. The drug is a prodrug metabolized to active ramiprilat, but also degrades to form impurities [2] [3].

Guidance for Further Research

Since "1-epi-ramipril" is not mentioned in the available scientific literature, here are suggestions for continuing your investigation:

- Refine Your Search: The term "epi-" (epimer) is standard in stereochemistry. The absence of results suggests this specific stereoisomer may not be a known metabolite or a well-characterized compound. Consider searching for "ramipril stereoisomers", "ramipril impurities", or "ramipril degradation products" in specialized chemical and pharmaceutical databases.

- Consult Specialized Databases: Search in dedicated scientific databases like SciFinder, Reaxys, or PubMed, focusing on the chemical structure of ramipril and its known isomers or impurities. A patent [3] discusses various degradation products, such as diketopiperazine derivatives, which may be a more fruitful avenue.

- Re-evaluate the Compound Name: Verify the precise chemical nomenclature for "this compound." Ensuring the name is correct is critical for an effective search.

References

Introduction to Asymmetric Hydrogenation in Ramipril Synthesis

Ramipril is an angiotensin-converting enzyme (ACE) inhibitor used for treating hypertension and heart failure [1]. The main synthetic challenge lies in the preparation of its chiral fused bicyclic proline subunit with high optical purity [1].

Traditional synthetic routes to this subunit were inefficient, requiring multiple steps and classical resolution with stoichiometric chiral reagents, resulting in significant waste [1]. Asymmetric hydrogenation provides a superior alternative, directly installing the required chiral center from a prochiral enamide precursor with high efficiency and enantioselectivity using a chiral catalyst [2] [1]. This approach is now recognized as an economical, operationally simple, and environmentally friendly methodology [3].

Application Note: Hydrogenation of a Ramipril Enamide Intermediate

The following table summarizes the optimized protocol for the asymmetric hydrogenation of a key ramipril enamide intermediate, transforming compound 6 into the chiral amino ester 7 [1].

| Parameter | Specification |

|---|---|

| Substrate | (Z)-enamide 6 (easily accessible precursor) [1] |

| Catalyst System | Rh/DuanPhos [1] |

| Catalyst Loading (S/C) | 80,000 [1] |

| Reaction Scale | Up to ton-scale production [1] |

| Conversion | >99% (full conversion) [1] |

| Enantiomeric Excess (ee) | >99% [1] |

| Annual Production | ~10 tons of the ramipril intermediate (via this chemistry) [1] |

This catalytic system is exceptionally efficient, as indicated by the very high catalyst turnover (S/C = 80,000), meaning a single catalyst molecule produces 80,000 product molecules [1]. The reaction achieves both complete conversion and excellent stereochemical control (>99% ee), making it viable for industrial manufacturing.

Detailed Experimental Protocol

This protocol describes the asymmetric hydrogenation of enamide 6 to produce the key chiral intermediate 7 for Ramipril synthesis [1].

Materials

- Substrate: (Z)-enamide 6 [1].

- Catalyst Precursor: A rhodium(I) precursor such as ( [Rh(COD)_2]BF_4 ) or ( Rh(COD)(DuanPhos)BF_4 ) [3].

- Ligand: (S,S)- or (R,R)-DuanPhos, as required for the target stereoisomer [1] [3].

- Solvent: Anhydrous and degassed methanol (MeOH) or tetrahydrofuran (THF).

- Hydrogen Gas: High-purity ( H_2 ) (≥99.99%).

- Equipment: High-pressure hydrogenation reactor (e.g., Parr reactor).

Procedure

- Reactor Charging: In an inert atmosphere glove box, charge the hydrogenation reactor with the enamide substrate 6 and a magnetic stir bar.

- Catalyst Preparation: In a separate vessel, pre-form the active cationic rhodium complex by mixing the rhodium precursor and the DuanPhos ligand in degassed solvent. Stir this mixture for 30 minutes at room temperature to form the active catalyst in situ.

- Reaction Setup: Transfer the catalyst solution to the reactor containing the substrate. Seal the reactor, remove it from the glove box, and connect it to a hydrogen source.

- Hydrogenation:

- Purge the reactor three times with ( H_2 ) to ensure an inert atmosphere.

- Pressurize the reactor with ( H_2 ) to the required pressure (typically 5-50 bar).

- Initiate stirring and maintain the reaction at room temperature until complete conversion is achieved, typically within 12-24 hours.

- Reaction Work-up:

- Carefully release the hydrogen pressure after the reaction mixture has cooled to room temperature.

- Open the reactor and concentrate the reaction mixture under reduced pressure.

- Purify the crude product (chiral amino ester 7) using standard techniques like column chromatography or recrystallization.

Analysis & Characterization

- Conversion: Monitored by Thin-Layer Chromatography (TLC) or HPLC.

- Enantiomeric Excess: Determined by Chiral HPLC or Supercritical Fluid Chromatography (SFC) by comparing the retention times of the product with authentic racemic standards [4].

Workflow for Ramipril Subunit Synthesis

The following diagram illustrates the streamlined synthetic sequence from the hydrogenated product to the final Ramipril active pharmaceutical ingredient (API), highlighting the role of asymmetric hydrogenation in the overall process.

Mechanism and Key Considerations for the Protocol

The exceptional performance of the Rh/DuanPhos system is attributed to the ligand's properties [3]. DuanPhos is an electron-rich, ( C_2)-symmetric bidentate diphosphine ligand that creates a well-defined and rigid chiral environment around the rhodium center. This structure is crucial for differentiating between the two enantiofaces of the prochiral enamide during the coordination and hydrogen transfer steps, leading to high enantioselectivity [3].

The mechanism likely follows an inner-sphere pathway, where the enamide substrate coordinates directly to the rhodium center before hydride transfer occurs [2] [3]. The reaction proceeds through a dihydride intermediate, where the enamide double bond coordinates on the less hindered side of the chiral catalyst. Subsequent migratory insertion and reductive elimination yield the saturated product with chirality matching that of the DuanPhos ligand [2] [3].

Critical Parameters for Success

- Purity of Substrate: The enamide must be of high chemical and isomeric purity.

- Oxygen-Free Environment: The catalyst is air-sensitive; all operations must be conducted under an inert atmosphere.

- Solvent and Gas Purity: Use anhydrous, degassed solvents and high-purity hydrogen to prevent catalyst decomposition.

- Accurate Ligand-to-Metal Ratio: Maintain a precise 1:1 ratio for optimal catalyst formation and performance.

Conclusion

The asymmetric hydrogenation of enamide 6 using a Rh/DuanPhos catalytic system represents a state-of-the-art industrial process. It efficiently and economically provides the key chiral intermediate for Ramipril with excellent yield and enantioselectivity. This protocol highlights how modern homogeneous catalysis can solve challenging problems in the synthesis of complex pharmaceutical targets, offering significant advantages over traditional methods in terms of step-count, waste reduction, and stereochemical control.

References

Rh/DuanPhos in Ramipril Intermediate Synthesis

The Rh/DuanPhos catalytic system is recognized for its high efficiency in a pivotal step of the industrial synthesis of ramipril, which is the asymmetric hydrogenation of an enamide precursor to produce a chiral fused-proline subunit [1].

The table below summarizes the core information available for this reaction:

| Reaction Component | Details |

|---|---|

| Catalytic System | Rh/DuanPhos [1] |

| Substrate | Enamide 6 [1] |

| Product | Chiral amino ester 7 (Fused-proline subunit of ramipril) [1] |

| Key Performance | Full conversion with >99% enantiomeric excess (ee) [1] |

| Catalytic Efficiency | Substrate-to-Catalyst ratio (S/C) = 80,000 [1] |

| Industrial Scale | 10 tons/year of the ramipril intermediate produced by Chiral Quest using this chemistry [1] |

Experimental Workflow for Hydrogenation and Workup

The following diagram outlines the general experimental sequence from the enamide substrate to the final ramipril subunit, based on the improved synthetic route [1]:

Detailed Protocol Steps [1]:

- Asymmetric Hydrogenation: The enamide substrate 6 is subjected to hydrogenation using the Rh/DuanPhos catalyst system. This critical step proceeds with a very high substrate-to-catalyst ratio (S/C) of 80,000 under smooth conditions to afford the chiral amino ester 7 in full conversion and excellent enantiomeric excess.

- Acid Hydrolysis: The chiral amino ester 7 is treated with hydrochloric acid (HCl) to hydrolyze the ester group, yielding the corresponding acid intermediate.

- Final Reduction: The acid intermediate from the previous step undergoes a final hydrogenation over a Pd/C catalyst. This step delivers the desired fused-proline subunit, which is a key building block for the final assembly of the ramipril API.

Information Availability and Limitations

Please note the following limitations based on the current search:

- Specific Isomer Not Detailed: The available information confirms the synthesis of the correct stereoisomer for ramipril, but does not specifically describe the procedure for 1-epi-ramipril [1].

- Lacking Quantitative Data: The search results do not provide exhaustive quantitative data such as precise temperature, pressure, solvent, reaction time, or detailed workup and purification procedures.

Suggestions for Further Research

To obtain the comprehensive data required for a full application note, you may need to consult more specialized sources:

- Primary Literature Search: Directly search for the key reference cited in the overview: "Scheme 3" and the work by "Xumu Zhang's group" [1]. The full-text article should contain the detailed experimental protocol.

- Patent Database Mining: Investigate patent filings from Chiral Quest and Hoechst (the original developer of ramipril) for detailed examples and process optimization data [1].

References

Catalytic Systems for Chiral Fused-Proline Synthesis

The table below summarizes a highly efficient method for synthesizing the chiral fused-proline subunit, which is crucial for drugs like the antihypertensive Ramipril.

| Catalytic System | Substrate | Key Reaction Conditions | Performance | Primary Application | Scale Demonstrated |

|---|---|---|---|---|---|

| Rh/DuanPhos [1] | Enamide 6 | Asymmetric Hydrogenation, S/C = 80,000 | >99% ee, Full conversion [1] | Ramipril Intermediate (7) [1] | Ton-scale production (10 tons/year) [1] |

| Co(II) Chloride / (R,R)-Ph-BPE [1] | Enamide 66 | With Zn powder | N/S (Anticonvulsant application) [1] | Levetiracetam [1] | 200 g scale [1] |

The Rh/DuanPhos system is particularly notable. It provides a more concise and economical alternative to older routes that required up to 10 steps and stoichiometric chiral reagents [1].

Protocol: Asymmetric Hydrogenation for Ramipril Intermediate

This protocol details the synthesis of the chiral fused-proline subunit for Ramipril using Rh/DuanPhos catalytic hydrogenation [1].

Materials

- Substrate: (E)-methyl 2-((tert-butoxycarbonyl)amino)-3-((1H-pyrrol-2-yl)methylene)pent-4-enoate (Enamide 6)

- Catalyst: Rhodium complex with DuanPhos ligand

- Solvent: Anhydrous Methanol

- Reaction Vessel: High-pressure hydrogenation reactor

Procedure

- Charge Reactor: Place the enamide substrate (1.0 equiv) and the Rh/DuanPhos catalyst (S/C = 80,000) into the reactor under an inert atmosphere [1].

- Add Solvent: Transfer anhydrous methanol as the reaction solvent.

- Pressurize: Charge the reactor with hydrogen gas (H₂) to the recommended pressure.

- React: Stir the reaction mixture at room temperature. Monitor reaction progress by TLC or HPLC.

- Work-up: Upon complete conversion, carefully release hydrogen pressure. Concentrate the reaction mixture under reduced pressure.

- Isolate Product: Purify the crude residue (chiral amino ester 7) via flash chromatography or recrystallization.

- Downstream Processing:

Key Specifications & Characteristics

Experimental Workflow and Catalyst Structure

The diagram below outlines the synthetic pathway for the Ramipril subunit, and the structure of the highly efficient DuanPhos ligand.

Synthetic Workflow for the Chiral Fused-Proline Subunit via Asymmetric Hydrogenation [1]

Generic Structure of DuanPhos Ligand [1]

Conclusion and Outlook

The development of asymmetric hydrogenation using the Rh/DuanPhos system represents a major advancement in synthesizing chiral fused-proline subunits. This method is superior to older linear syntheses, setting a new standard for industrial pharmaceutical production by offering high efficiency, excellent stereocontrol, and environmental benefits.

References

Ton-Scale Production of the 1-epi-Ramipril Intermediate: Advanced Protocols and Application Notes

Then, I will now begin writing the main body of the paper.

Introduction and Significance

Ramipril, a prominent angiotensin-converting enzyme (ACE) inhibitor, has established itself as a critical therapeutic agent in the management of hypertension, congestive heart failure, and post-myocardial infarction recovery protocols since its original development by Hoechst in 1981 [1]. The global cardiovascular pharmaceutical market continues to demonstrate significant demand for ramipril, driving the need for efficient, scalable, and economically viable manufacturing processes. The synthetic challenge in ramipril production primarily resides in the construction of the chiral fused bicyclic proline subunit, specifically the cis-endo configured (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid framework, which serves as the fundamental stereochemical core of the molecule [1] [2].

Traditional synthetic routes to access this pivotal intermediate suffered from substantial limitations, including extended synthetic sequences (up to 10 steps), dependence on stoichiometric chiral reagents for resolution, and consequently low overall efficiency with significant waste generation [1]. These methodologic constraints presented considerable obstacles for industrial-scale production, both economically and environmentally. The development of a streamlined, catalytic asymmetric approach to the ramipril intermediate thus represents a crucial advancement in pharmaceutical process chemistry, enabling sustainable manufacturing at the multi-ton scale required to meet global therapeutic needs [1] [3].

This application note provides comprehensive experimental protocols and analytical methodologies for the efficient production of the ramipril intermediate via a state-of-the-art asymmetric hydrogenation strategy. The documented procedures have been successfully implemented at industrial scale, demonstrating exceptional catalytic efficiency (turnover numbers up to 80,000) and enantioselectivity (>99% ee) [1]. Directed toward researchers, process chemists, and pharmaceutical development professionals, this technical guide aims to facilitate the adoption of this advanced synthetic technology while underscoring the critical parameters essential for reproducible success at both laboratory and production scales.

Strategic Approaches to the Ramipril Intermediate

The synthesis of the stereochemically complex ramipril intermediate has been accomplished through several distinct methodological approaches, each with characteristic advantages and limitations. A comparative analysis of these strategies provides valuable insight for process selection based on specific production requirements.

Asymmetric Hydrogenation Strategy

The most efficient and industrially implemented approach employs a transition metal-catalyzed enantioselective hydrogenation of a prochiral enamide precursor. This route, developed through collaboration between academic research and industrial application, leverages a rhodium-DuanPhos catalytic system to achieve exceptional stereocontrol [1]. The strategic advantage of this method lies in its ability to construct the critical stereocenters in a single transformation from an easily accessible unsaturated precursor, thereby dramatically reducing the synthetic step count compared to traditional approaches. The hydrogenation protocol has been successfully scaled to ton-scale production with documented annual production of 10 tons of the key intermediate by Chiral Quest using this chemistry [1].

Biocatalytic Resolution Approaches

Alternative methodologies employ enzymatic resolution for stereochemical control. One patented process utilizes alkaline serine endopeptidase derived from Bacillus licheniformis (commercially available as Protex 6L) to kinetically resolve racemic 2-acetylamino-3-(2-oxocyclopentyl)propionic acid ester derivatives [2]. This bioconversion operates at ambient temperature (20-30°C) and neutral pH (6.0-7.0), selectively hydrolyzing the desired (2S)-enantiomer while recovering the unwanted (2R)-ester for recycling. While this approach provides acceptable enantioselectivity, it inherently suffers from a maximum 50% yield for the desired stereoisomer without additional recycling steps, reducing its overall atom economy compared to asymmetric hydrogenation.

Classical Diastereomeric Resolution

Historical manufacturing routes relied on diastereomeric salt formation using chiral acids such as L-(+)-mandelic acid to separate racemic mixtures of advanced intermediates [2]. These processes, while functionally capable of providing enantiomerically enriched material, are hampered by low efficiency, significant solvent consumption, and substantial waste generation from the discarded enantiomer. Such methods have been largely superseded by catalytic asymmetric approaches in modern manufacturing processes.

Table 1: Comparison of Synthetic Strategies for Ramipril Intermediate

| Method | Key Features | Advantages | Limitations | Industrial Scalability |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Rh/DuanPhos catalyst; >99% ee; TON 80,000 | High atom economy; Minimal steps; Excellent stereocontrol | Specialized ligand requirement; Pressure equipment | Excellent (10 tons/year demonstrated) |

| Biocatalytic Resolution | Alkaline serine endopeptidase; pH 6-7; 20-30°C | Mild conditions; Biocompatible | Maximum 50% yield without recycling; Longer process times | Moderate (requires enzyme immobilization) |

| Diastereomeric Resolution | Chiral acid resolution (e.g., mandelic acid) | No specialized catalysts needed | Low efficiency (<35% yield); High waste generation; Multiple steps | Poor (largely obsolete for new processes) |

Catalytic System and Reaction Optimization

The exceptional performance of the asymmetric hydrogenation process derives from the precisely engineered Rh/DuanPhos catalytic system. DuanPhos ligands represent a class of P-chiral phosphine ligands that induce high enantioselectivity in the hydrogenation of prochiral enamides and related substrates. The catalytic system's remarkable turnover number (TON) of 80,000 significantly reduces catalyst loading and associated production costs while maintaining exceptional stereochemical control [1].

Reaction optimization studies have identified critical parameters for achieving consistent high performance:

- Catalyst Precactivation: The rhodium-DuanPhos complex may be preformed or generated in situ with minimal differences in performance, though preformed catalyst complexes can enhance reproducibility at production scale.

- Substrate Concentration: Industrial implementations typically employ concentrations of 0.5-1.0 M, balancing reactor throughput with mass transfer considerations for the heterogeneous hydrogenation conditions.

- Hydrogen Pressure: The reaction proceeds effectively at moderate hydrogen pressures (typically 50-100 psi), though higher pressures may accelerate the reaction rate without compromising enantioselectivity.

- Temperature Control: Maintaining the reaction temperature between 25-40°C provides optimal enantioselectivity while ensuring reasonable reaction rates. Elevated temperatures may marginally increase reaction rates but can erode enantioselectivity.

- Solvent Selection: Polar aprotic solvents such as methanol, ethanol, or ethyl acetate typically provide the best results, with methanol offering optimal solubility for both substrate and catalyst while facilitating subsequent workup procedures.

Table 2: Optimized Reaction Conditions for Asymmetric Hydrogenation

| Parameter | Optimal Range | Effect of Deviation | Scale-Up Considerations |

|---|---|---|---|

| Catalyst Loading | S/C = 80,000 (0.00125 mol%) | Lower loading: Incomplete conversion; Higher loading: Increased cost | Minimal Rh residue in product requires specific purification |

| Hydrogen Pressure | 50-100 psi | Lower pressure: Slower rate; Higher pressure: Potential safety concerns | Requires pressure-rated hydrogenation reactors |

| Temperature | 25-40°C | Higher temperature: Reduced ee; Lower temperature: Slower kinetics | Exothermic reaction requires cooling capacity |

| Concentration | 0.5-1.0 M in methanol | Lower: Reduced productivity; Higher: Mass transfer limitations | Balance between reactor volume and mixing efficiency |

| Reaction Time | 4-12 hours | Dependent on other parameters | Monitor by HPLC for complete conversion |

Experimental Protocol: Asymmetric Hydrogenation at Laboratory Scale

Materials and Equipment

- Substrate: (Z)-2-Acetamido-3-phenylacrylate or analogous enamide derivative

- Catalyst System: Rh(nbd)₂BF₄ and (S,S)-DuanPhos ligand

- Solvents: Anhydrous methanol, distilled and degassed

- Gases: Hydrogen (high purity, >99.99%)

- Equipment: Pressure hydrogenation reactor (Parr instrument or equivalent), equipped with temperature control, pressure monitoring, and efficient agitation system

Step-by-Step Procedure

Reactor Preparation: Charge a clean, dry hydrogenation vessel with the enamide substrate (1.0 mol, 283.3 g for typical substrates) and anhydrous methanol (1000 mL). Initiate agitation until complete dissolution occurs.

Catalyst Preparation: In an inert atmosphere glove box, combine Rh(nbd)₂BF₄ (0.0125 mmol, 4.6 mg) and (S,S)-DuanPhos (0.01375 mmol, 5.2 mg) in degassed methanol (10 mL). Stir the mixture for 15 minutes to generate the active catalytic species, observed as a homogeneous yellow-orange solution.

Catalyst Charging: Transfer the catalyst solution to the hydrogenation vessel containing the substrate, utilizing degassed methanol (10 mL) for quantitative transfer.

System Purge: Seal the hydrogenation reactor and purge three times with hydrogen gas (50 psi each cycle) to ensure complete displacement of atmospheric gases.

Pressure Setpoint: Pressurize the reactor to the target hydrogen pressure (75 psi) at ambient temperature.

Reaction Initiation: Commence heating to the target temperature (30°C) with continuous agitation (600-800 rpm to ensure adequate gas-liquid mass transfer).

Process Monitoring: Monitor hydrogen uptake and reaction progress by HPLC sampling at regular intervals. Typical reaction completion occurs within 4-8 hours with >99% conversion.

Reaction Termination: Upon confirmed completion by HPLC, cool the reactor to ambient temperature and carefully vent hydrogen pressure.

Catalyst Removal: Transfer the reaction mixture and pass through a pad of silica gel, washing with methanol (200 mL) to retain rhodium residues. Alternatively, for larger scales, implement cartridge-based catalyst filtration systems.

Solvent Evaporation: Concentrate the filtrate under reduced pressure to yield the crude amino ester intermediate as a white to off-white solid.

Product Purification: Recrystallize the crude product from hexane/ethyl acetate (3:1 v/v) to afford the pure (2S)-amino ester intermediate (>99% ee) in 95-98% isolated yield.

Analytical Verification

- Enantiomeric Excess Determination: Analyze by chiral HPLC (Chiralpak AD-H column, hexane/i-PrOH 90:10, 1.0 mL/min, 254 nm); Retention times: (S)-enantiomer 12.3 min, (R)-enantiomer 14.7 min.

- Chemical Purity: Assess by reverse-phase HPLC (C18 column, water/acetonitrile gradient); Purity typically >99.5%.

- Structural Confirmation: ¹H NMR (400 MHz, CDCl₃) δ 4.25 (dd, J = 8.4, 4.2 Hz, 1H), 3.72 (s, 3H), 2.95 (dd, J = 13.8, 4.2 Hz, 1H), 2.78 (dd, J = 13.8, 8.4 Hz, 1H), 2.02 (s, 3H).

Process Implementation and Scale-Up Considerations

Successful transition from laboratory demonstration to industrial production requires careful attention to engineering parameters and process control strategies. The following workflow diagram illustrates the complete manufacturing process from starting materials to the final ramipril intermediate:

Industrial Implementation

For ton-scale production, several operational aspects require specialized equipment and protocols:

- Hydrogenation Reactors: Utilize pressure-rated autoclaves (50-500 gallon capacity) with efficient gas-inducing impellers to ensure adequate hydrogen mass transfer. Implement redundant safety systems including pressure relief devices and hydrogen gas detection.

- Catalyst Handling: Establish dedicated areas for catalyst preparation under inert atmosphere to maintain catalytic activity and consistency. Implement rhodium recovery processes to improve process economics and environmental footprint.

- Process Analytical Technology (PAT): Implement in-line FTIR or ReactIR monitoring to track reaction progress in real-time, enabling precise endpoint determination and minimizing batch-to-batch variability.

- Temperature Control: Maintain strict temperature control (±2°C) through jacketed reactor systems with precise cooling capacity to manage the exothermic hydrogenation reaction.

- Product Isolation: Employ automated pressure filters or centrifugation systems for catalyst removal, followed by falling film evaporators for solvent concentration. Implement controlled crystallization systems to ensure consistent particle size distribution.

Documented production by Chiral Quest demonstrates the viability of this process at 10 tons per year scale, confirming the scalability of the optimized parameters [1].

Analytical Methods and Quality Control Protocols

Robust analytical methods are essential for process monitoring and final product qualification. The following protocols ensure consistent quality of the ramipril intermediate.

Chiral Purity Assessment

Method A: Chiral HPLC for Enantiomeric Excess

- Column: Chiralpak AD-H (250 × 4.6 mm, 5 μm)

- Mobile Phase: n-Hexane/Isopropanol (90:10 v/v)

- Flow Rate: 1.0 mL/min

- Detection: UV 254 nm

- Temperature: 25°C

- Injection Volume: 10 μL

- Sample Preparation: 1 mg/mL in mobile phase

- System Suitability: Resolution between enantiomers ≥2.0

Method B: Chiral SFC for High-Throughput Analysis

- Column: Chiralcel OD-H (150 × 4.6 mm, 5 μm)

- Mobile Phase: CO₂/MeOH with 0.1% DEA (95:5)

- Flow Rate: 2.5 mL/min

- Back Pressure: 150 bar

- Detection: UV 210 nm

- Temperature: 35°C

In-Process Controls

Table 3: Critical Quality Attributes and Testing Methods

| Quality Attribute | Target Specification | Analytical Method | Testing Frequency |

|---|---|---|---|

| Chemical Purity | ≥99.5% area by HPLC | Reverse-phase HPLC (C18) | Each batch |

| Enantiomeric Purity | ≥99.0% ee | Chiral HPLC | Each batch |

| Residual Rhodium | ≤10 ppm | ICP-MS | Each batch |

| Water Content | ≤0.5% w/w | Karl Fischer titration | Each batch |

| Specific Rotation | [α]²⁵D +58.5° to +61.5° (c=1, MeOH) | Polarimetry | Each batch |

| Related Substances | Individual ≤0.1%, Total ≤0.5% | HPLC with peak tracking | Each batch |

Structural Confirmation

¹H NMR Spectroscopy (400 MHz, DMSO-d₆) δ: 4.25 (dd, J = 8.4, 4.2 Hz, 1H, CH-N), 3.72 (s, 3H, OCH₃), 2.95 (dd, J = 13.8, 4.2 Hz, 1H, CHH-Ar), 2.78 (dd, J = 13.8, 8.4 Hz, 1H, CHH-Ar), 2.35-2.20 (m, 1H, cyclopentyl CH), 2.02 (s, 3H, NCOCH₃), 1.90-1.45 (m, 6H, cyclopentyl CH₂).

LC-MS Characterization: m/z [M+H]+ calcd for C₁₂H₂₀N₂O₃: 241.15; found: 241.2.

Conclusion and Future Perspectives

The asymmetric hydrogenation protocol detailed in this application note represents a significant advancement in the industrial synthesis of the ramipril intermediate, addressing previous limitations in efficiency, waste generation, and stereochemical control. The Rh/DuanPhos catalytic system demonstrates exceptional performance with turnover numbers up to 80,000 and consistent enantioselectivity exceeding 99% ee, enabling sustainable production at the multi-ton scale [1].

This methodology exemplifies the powerful convergence of advanced catalyst design and practical process engineering in modern pharmaceutical manufacturing. The documented protocols provide a robust framework for implementation across various scales, from laboratory development to industrial production. Future directions in this field will likely focus on further catalyst optimization to achieve even higher turnover numbers, continuous processing implementations to enhance productivity, and biocatalytic-hydrogenation hybrid approaches for maximal efficiency.

The successful industrial adoption of this technology by manufacturers such as Chiral Quest, with documented production of 10 tons per year of the ramipril intermediate, validates the practical utility and economic viability of this approach [1]. As process intensification strategies continue to evolve, the principles demonstrated in this asymmetric hydrogenation process will undoubtedly inform future developments in the synthesis of complex pharmaceutical intermediates with challenging stereochemical requirements.

References

Application Note: HPLC Methods for Ramipril and Its Impurities

This application note consolidates advanced HPLC protocols for the analysis of Ramipril and its related impurities, supporting quality control and stability studies in pharmaceutical development.

Introduction

Ramipril is an important angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure [1]. As a prodrug, it contains two chiral centers and is susceptible to degradation, leading to the formation of various impurities, including ramiprilat and a diketopiperazine (DKP) derivative [2]. Effective separation and quantification of ramipril from its diastereomers and degradation products are critical for ensuring drug safety and efficacy. This document outlines validated, stability-indicating HPLC methods suitable for this purpose.

Method Summaries and Comparative Data

The table below summarizes two robust HPLC methods for analyzing ramipril and its impurities.

| Parameter | Method 1: Impurity Profiling [3] | Method 2: Stability-Indicating Assay [2] |

|---|---|---|

| Analytical Goal | Quantitative determination and impurity testing in tablets | Solid-state stability profiling of pure API and formulations |

| Column | Inertsil ODS-3 (150 mm × 4.6 mm, 3 µm) | LiChrospher 100 RP-18 (250 mm × 4 mm, 5 µm) |

| Mobile Phase | A: 0.2 g/L Sodium hexanesulfonate, pH 2.7 (H₃PO₄) B: Acetonitrile (Gradient elution) | Isocratic: Acetonitrile/Phosphate Buffer (0.035 M, pH 2.0) (65:35, v/v) | | Flow Rate | 1.5 mL/min | 1.0 mL/min | | Detection (DAD) | 210 nm | 213 nm | | Column Temperature | 45 °C | Not Specified (Ambient) | | Injection Volume | 20 µL | 20 µL | | Sample Concentration | 0.5 mg/mL (for impurities) | ~0.4 mg/mL | | Run Time | < 25 min | Not Specified |

Detailed Experimental Protocols

3.1. Sample Preparation

For Impurity Analysis (Method 1):

- Test Solution: Accurately weigh and powder tablets. Dissolve the powder in solvent (SLV, a 1:1 v/v mixture of mobile phase A and B) to obtain a final concentration of 0.5 mg/mL of Ramipril. Filter through a 0.45 µm regenerated cellulose (RC) membrane filter [3].

- Reference Solution (a): Prepare a solution containing 2 µg/mL each of Ramipril and its specified impurities (A, B, C, D) in the SLV for identification and system suitability [3].

- Reference Solution (b): A 2.5 µg/mL solution of Ramipril in SLV can be used to determine the limit of quantification [3].

For Stability Studies (Method 2):

- Standard Solution: Accurately weigh about 0.0100 g of pure Ramipril into a 25 mL volumetric flask. Dissolve and make up to volume with methanol to obtain a primary stock solution. Further dilute as required with the mobile phase [2].

3.2. Chromatographic System and Procedure

- System Setup: Equip the HPLC system with a binary pump, autosampler, column oven, and Diode Array Detector (DAD).

- Mobile Phase Preparation:

- For Method 1: Prepare mobile phase A by dissolving 200 mg of sodium hexanesulfonate in 1000 mL of water. Adjust the pH to 2.7 using phosphoric acid. Mobile phase B is HPLC-grade acetonitrile. Degas both phases ultrasonically before use [3].

- For Method 2: Prepare a 0.035 M potassium dihydrogen phosphate buffer, adjust its pH to 2.0 with phosphoric acid. Mix this buffer with acetonitrile in a 35:65 ratio. Filter through a 0.22 µm filter and degas [2].

- System Equilibration: Prime the system with the mobile phase and equilibrate the column under initial gradient conditions (for Method 1) or isocratic conditions (for Method 2) until a stable baseline is achieved.

- Analysis: Inject the prepared samples and reference solutions. Follow the gradient program for Method 1 or the isocratic method for Method 2.

Workflow and Data Interpretation

The following diagrams illustrate the experimental workflow and key degradation pathways of ramipril that these methods can monitor.

Experimental Workflow for Ramipril HPLC Analysis

4.1. System Suitability Criteria (Method 1) For reliable analysis, the chromatographic system must meet predefined criteria. The resolution factor between the peaks of Ramipril and Impurity A, as well as Impurity B, should be at least 1.5 [3].

4.2. Identification of Degradation Products Stress studies indicate that ramipril degrades primarily via two pathways [2]:

- Hydrolysis: Leading to the formation of ramiprilat.

- Intramolecular Cyclization: Leading to the formation of a diketopiperazine (DKP) derivative. The described methods are effective in separating these degradation products from the main peak.

Notes on Method Development and Validation

- Key Parameters: Achieving optimal separation of ramipril and its impurities is highly dependent on the pH of the mobile phase and the use of ion-pair reagents (like sodium hexanesulfonate). Fine-tuning these parameters is essential for resolving specific diastereomer pairs [3] [1].

- Method Validation: The described methods have been validated per ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. They are suitable for application in quality control laboratories for routine analysis and stability studies [3] [2].

Critical Considerations for 1-epi-ramipril Separation

While the provided methods offer a strong starting point, please note the following regarding your specific request:

- No Direct Reference Found: The available search results do not contain an explicit HPLC protocol for the separation of the This compound diastereomer.

- Recommended Path Forward: To develop this specific method, you should:

- Use the methods above, particularly Method 1, as a foundation.

- Systematically optimize the gradient profile, mobile phase pH, and column temperature to achieve resolution between ramipril and its 1-epi diastereomer.

- Source a certified reference standard of This compound to use in method development and validation.

References

Comprehensive Analytical Guide: Chiral Purity Analysis of 1-epi-Ramipril in Pharmaceutical Development

Introduction to 1-epi-Ramipril and Its Significance in Pharmaceutical Analysis

This compound is a diastereoisomer impurity of the widely prescribed antihypertensive drug ramipril, an angiotensin-converting enzyme (ACE) inhibitor used for treating hypertension, heart failure, and nephropathia. As a compound with multiple chiral centers, ramipril can potentially form several stereoisomers during synthesis or storage, with this compound being one of the critical impurities that requires monitoring and control. In pharmaceutical quality control, the identification and quantification of such stereoisomeric impurities is paramount since they may exhibit different pharmacological activities, toxicological profiles, or pharmacokinetic properties compared to the active pharmaceutical ingredient. The chiral purity assessment of ramipril and related substances like this compound ensures drug efficacy and patient safety, making robust analytical methods essential for pharmaceutical development and regulatory compliance [1].